molecular formula C14H13N3OS B2831201 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide CAS No. 868977-53-1

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide

Cat. No. B2831201
CAS RN: 868977-53-1
M. Wt: 271.34
InChI Key: BTNHGEXQSNWUOC-UHFFFAOYSA-N
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Description

“N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods. A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . Another method involves the combination of flavin and iodine which catalyzes an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo[1,2-a]pyridines . This dual catalytic system can also be applied to the one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols .


Molecular Structure Analysis

The molecular structure of “N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide” is characterized by the presence of an imidazole ring fused to a pyridine ring . The imidazole ring is a five-membered heterocyclic moiety that contains three carbon atoms and two nitrogen centers at the 1- and 3-positions .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been studied extensively. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis of N-(pyridin-2-yl)amides

This compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides . The synthesis process involves α-bromoketones and 2-aminopyridine under certain reaction conditions. The reaction conditions are mild and metal-free, which makes this method environmentally friendly .

Synthesis of 3-bromoimidazo[1,2-a]pyridines

The compound can also be used in the synthesis of 3-bromoimidazo[1,2-a]pyridines . This synthesis process is achieved via one-pot tandem cyclization/bromination when only TBHP is added . The 3-bromoimidazopyridines obtained can be further transferred to other skeletons .

Development of Targeted Covalent Inhibitors (TCIs)

The compound can be used in the development of targeted covalent inhibitors (TCIs) for treating cancers . The imidazo[1,2-a]pyridine core backbone of the compound can be utilized to install covalent warheads .

Treatment of Gastric Ulcers

Some imidazo[1,2-a]pyridinone compounds, which can be synthesized from this compound, can be used as drugs to treat gastric ulcers .

Treatment of Diabetes

Imidazo[1,2-a]pyridinone compounds can also be used in the treatment of diabetes .

Treatment of Psychosis

These compounds have potential applications in the treatment of psychosis .

Treatment of Tumors

Imidazo[1,2-a]pyridinone compounds are especially useful in the treatment of tumors .

Development of New Synthetic Methods

Due to the attractive biological properties of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, developing convenient synthetic methods to synthesize these two kinds of structures respectively from the same starting materials is very meaningful .

Future Directions

The future directions for the study of “N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide” and related compounds could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of the biological activities of these compounds could lead to the development of new drugs .

properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-14(12-4-3-9-19-12)15-7-6-11-10-17-8-2-1-5-13(17)16-11/h1-5,8-10H,6-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNHGEXQSNWUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide

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